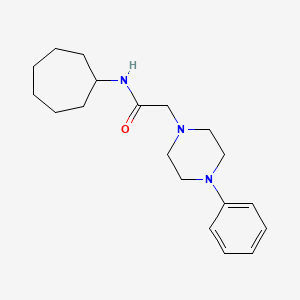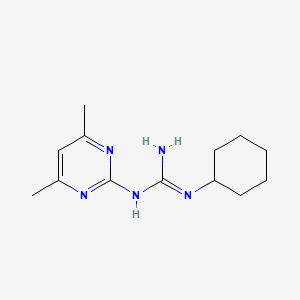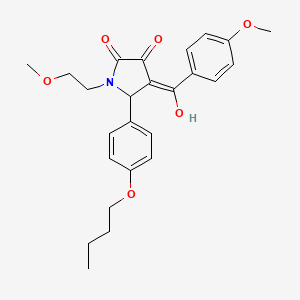
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea is a synthetic compound that has been found to have various applications in scientific research. This compound is also known as DPPU and has been extensively studied for its unique properties and potential applications in different fields of research.
Mecanismo De Acción
The mechanism of action of DPPU involves its binding to the TRPV1 receptor and preventing the activation of this receptor by different stimuli. This results in the inhibition of pain perception and the reduction of inflammation in different tissues.
Biochemical and Physiological Effects:
DPPU has been found to have various biochemical and physiological effects, including its ability to reduce pain perception, inflammation, and oxidative stress in different tissues. DPPU has also been found to modulate the release of different neurotransmitters and cytokines, which are involved in different physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPU has several advantages for lab experiments, including its high selectivity for the TRPV1 receptor, its stability in different experimental conditions, and its ability to penetrate different tissues. However, DPPU also has some limitations, including its potential toxicity in high doses and its limited solubility in some experimental conditions.
Direcciones Futuras
There are several future directions for the use of DPPU in scientific research, including its potential use in the development of new drugs for the treatment of pain and inflammatory diseases. DPPU can also be used as a tool for studying the role of TRPV1 in different physiological processes and for identifying new targets for drug development. Further research is needed to explore the full potential of DPPU in different fields of research.
Métodos De Síntesis
The synthesis of DPPU involves the reaction of 3-methoxyaniline with diethyl propargylmalonate to form the intermediate product. This intermediate product is then reacted with phosgene and ammonia to yield the final product, N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea.
Aplicaciones Científicas De Investigación
DPPU has been found to have various scientific research applications, including its use as a selective antagonist for the TRPV1 receptor. This receptor is involved in the perception of pain, and DPPU has been found to be effective in reducing pain in animal models. DPPU has also been studied for its potential use in the treatment of inflammatory diseases and as a tool for studying the role of TRPV1 in different physiological processes.
Propiedades
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-9-8-10-13(11-12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSVGNDXIIBHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496960.png)

![4-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5496979.png)
![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)
![3-[(dimethylamino)methyl]-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5497020.png)

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)